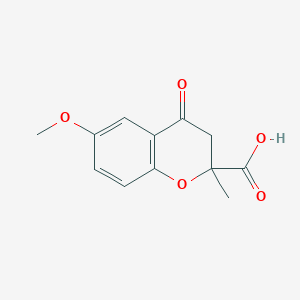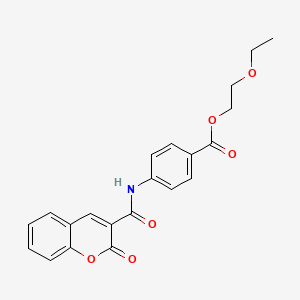
6-Methoxy-2-methyl-4-oxo-chroman-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-2-methyl-4-oxo-chroman-2-carboxylic acid is a heterocyclic compound belonging to the chromanone family This compound is characterized by its chromanone core structure, which is a bicyclic system containing a benzene ring fused to a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-methyl-4-oxo-chroman-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-hydroxyacetophenone with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-methyl-4-oxo-chroman-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 6-hydroxy-2-methyl-4-oxo-chroman-2-carboxylic acid.
Reduction: Formation of 6-methoxy-2-methyl-4-hydroxy-chroman-2-carboxylic acid.
Substitution: Formation of various substituted chromanone derivatives depending on the substituent used.
Scientific Research Applications
6-Methoxy-2-methyl-4-oxo-chroman-2-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methoxy-2-methyl-4-oxo-chroman-2-carboxylic acid involves its interaction with various molecular targets. It is known to inhibit oxidative stress by scavenging free radicals and chelating metal ions . This compound also modulates signaling pathways involved in inflammation and apoptosis, contributing to its neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Hydroxy-2-methyl-4-oxo-chroman-2-carboxylic acid
- 6-Chloro-2-methyl-4-oxo-chroman-2-carboxylic acid
- 6-Fluoro-2-methyl-4-oxo-chroman-2-carboxylic acid
Uniqueness
6-Methoxy-2-methyl-4-oxo-chroman-2-carboxylic acid is unique due to the presence of the methoxy group, which enhances its antioxidant properties and potential therapeutic applications . The methoxy group also influences its chemical reactivity, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C12H12O5 |
|---|---|
Molecular Weight |
236.22 g/mol |
IUPAC Name |
6-methoxy-2-methyl-4-oxo-3H-chromene-2-carboxylic acid |
InChI |
InChI=1S/C12H12O5/c1-12(11(14)15)6-9(13)8-5-7(16-2)3-4-10(8)17-12/h3-5H,6H2,1-2H3,(H,14,15) |
InChI Key |
DGUFQKVOWFULMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C=CC(=C2)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-methyl-6-[2-(4-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B12116246.png)


![1,5,7-Trimethyl-2,4-dioxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B12116263.png)
![5-amino-1-ethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12116275.png)
![ethyl 2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B12116282.png)



![ethyl 2-((2E)-3-phenylprop-2-enylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-4,5-dihydro-1,3-thiazolidino[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12116298.png)
![(5Z)-3-(4-methoxybenzyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12116303.png)

![4'-(Dimethylamino)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12116308.png)
